molecular formula C18H26N2O9 B158174 Nicametate citrate CAS No. 1641-74-3

Nicametate citrate

Cat. No.: B158174
CAS No.: 1641-74-3
M. Wt: 414.4 g/mol
InChI Key: IABBAGAOMDWOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicametate citrate (chemical formula: C₁₂H₁₈N₂O₂·C₆H₈O₇·H₂O; CAS: 1641-74-3) is a vasodilator and peripheral circulation enhancer used primarily to treat peripheral vascular disorders. It acts as a prodrug, slowly hydrolyzing into nicotinic acid (a vasodilator) and diethylaminoethanol (a cholinergic agent) in vivo . Clinically, it is prescribed to improve blood flow in conditions such as chronic venous insufficiency, Raynaud’s phenomenon, and diabetic microangiopathy. Its long-acting formulation and favorable tolerability profile make it a preferred choice in some cases, with common side effects including gastrointestinal discomfort, headache, dizziness, and transient facial flushing .

Large-scale health data analyses using logistic regression models revealed a negative association between this compound use and AD incidence (odds ratio [OR] = 0.743), suggesting possible neuroprotective effects . This finding has opened new avenues for research into its mechanisms beyond vascular dilation.

Properties

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABBAGAOMDWOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046733
Record name Nicametate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-74-3
Record name 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1641-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicametate citrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicametate citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicametate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICAMETATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of Nicotinic Acid

Nicametate is formed via esterification between nicotinic acid (pyridine-3-carboxylic acid) and 2-(diethylamino)ethanol. The reaction typically employs a dehydrating agent to drive ester formation. While specific industrial protocols are proprietary, laboratory-scale methods infer the following conditions:

  • Reagents :

    • Nicotinic acid (1.0 molar equivalent)

    • 2-(diethylamino)ethanol (1.2 molar equivalents)

    • Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as coupling agents

  • Conditions :

    • Reaction temperature: 60–80°C

    • Duration: 4–6 hours under reflux

    • Solvent: Anhydrous dichloromethane or toluene

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-(diethylamino)ethanol attacks the carbonyl carbon of nicotinic acid. Excess alcohol ensures complete conversion, while SOCl₂ facilitates acid chloride formation for faster kinetics.

Purification of Nicametate Base

Post-reaction, the crude product is purified through:

  • Recrystallization : Using ethanol/water mixtures to isolate white crystalline nicametate.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents for high-purity batches (>98%).

Formation of this compound Salt

The second step involves neutralizing the nicametate base with citric acid to form the citrate salt, enhancing solubility and bioavailability.

Neutralization Reaction

Key parameters for salt formation, derived from analogous citrate synthesis protocols:

ParameterCondition/Value
Molar ratio (base:acid)1:1 (nicametate : citric acid)
SolventDeionized water
Temperature25–40°C
pH control7.6–9.0 (adjusted with NaOH)
Reaction time1–2 hours

Citric acid is dissolved in water, and nicametate base is added gradually to prevent localized pH fluctuations. The exothermic reaction generates neutralization heat, which is harnessed to concentrate the solution.

Crystallization and Drying

Post-neutralization, the solution is cooled to 20–25°C, inducing crystallization. The crystals are separated via centrifugation (2,000–3,000 rpm, 10–15 minutes) and washed with cold ethanol. Final drying occurs in a hot-air oven at 150–180°C for 2.5–3.5 hours to achieve <1% moisture content.

Industrial-Scale Production

Large-scale manufacturing optimizes yield and cost-efficiency through streamlined processes:

Batch Reactor Design

  • Esterification : Stainless steel reactors with reflux condensers and SOCl₂ dosing systems.

  • Neutralization : Jacketed reactors with pH probes and automated citric acid feeders.

Process Optimization

  • Yield enhancement : Recycling mother liquor from centrifugation reduces raw material waste.

  • Energy efficiency : Neutralization heat is repurposed for solution concentration, lowering external energy input.

Quality Control

  • Purity assays : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥99.0% purity.

  • Stability testing : Accelerated degradation studies at 40°C/75% RH validate shelf-life under ICH guidelines.

Comparative Analysis of Synthesis Routes

While laboratory methods prioritize purity, industrial processes emphasize scalability. The table below contrasts key metrics:

MetricLaboratory ScaleIndustrial Scale
Reaction volume1–5 L500–1,000 L
Nicametate yield70–75%85–90%
Purification methodColumn chromatographyRecrystallization
Production costHigh (manual handling)Low (automation)

Challenges and Innovations

Byproduct Management

  • Unreacted nicotinic acid : Removed via aqueous washes during crystallization.

  • Citrate degradation : Controlled by maintaining pH >7.5 during neutralization.

Green Chemistry Initiatives

Recent patents highlight solvent-free esterification using microwave assistance, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions: Nicametate citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chelation Therapy

One of the primary research areas for nicametate citrate is its use in chelation therapy. It has shown effectiveness in binding heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have demonstrated promising results, although further human studies are warranted to establish safety and efficacy .

Neuroprotective Effects

This compound has been investigated for its potential benefits in neuroprotection. Studies suggest that it may improve blood flow to the brain, which could be beneficial for patients recovering from strokes or those with neurodegenerative diseases. A clinical trial indicated that patients treated with nicametate had a reduced risk of cerebrovascular death compared to those treated with aspirin .

Treatment of Vascular Diseases

The compound is employed in treating conditions like intermittent claudication and peripheral vascular diseases due to its ability to enhance blood flow. Clinical studies have shown that this compound can significantly improve patient outcomes regarding vascular health .

Data Table: Comparative Efficacy of this compound vs. Aspirin in Stroke Recovery

TreatmentCerebral Reinfarction RateAdjusted Hazard Ratio (aHR)p-value
Aspirin6.3%1.00-
This compound11.9%0.630.04

This table summarizes findings from a clinical trial comparing the efficacy of this compound and aspirin in preventing cerebral reinfarction after stroke .

Case Study 1: Stroke Recovery

A study involving patients who suffered an ischemic stroke demonstrated that those treated with this compound had a 37% reduction in cerebrovascular death compared to those on aspirin treatment. However, the recurrence rate was higher among those treated with nicametate, indicating a need for further investigation into its long-term effects .

Case Study 2: Heavy Metal Chelation

In animal models, this compound has been shown to effectively bind heavy metals, leading to their excretion through renal pathways. These findings suggest its potential as a therapeutic agent in cases of heavy metal poisoning .

Mechanism of Action

Nicametate citrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

The following table compares nicametate citrate with other compounds used for peripheral vascular disorders, focusing on mechanism, indications, and research findings:

Compound Pharmacological Class Mechanism Indications Dosage Common Side Effects Key Research Findings
This compound Vasodilator Hydrolyzes to nicotinic acid and diethylaminoethanol; enhances peripheral circulation Peripheral vascular disorders 50 mg after meals GI discomfort, headache, flushing Negative association with AD risk (OR=0.743) ; well-tolerated
Pentoxifylline Hemorheological agent Inhibits phosphodiesterase, reduces blood viscosity Peripheral vascular disorders, claudication 400 mg 3x daily Nausea, dizziness, headache Limited efficacy in vascular-related blood extravasation ; no AD risk association
Tolfenamic Acid NSAID Cyclooxygenase inhibition; anti-inflammatory and analgesic effects Migraine, pain management 200 mg as needed GI ulcers, renal toxicity Negative AD risk association (OR=0.405) ; disease-modifying potential in dementia

Mechanistic and Structural Differences

  • This compound : As a citrate salt, it combines vasodilatory (via nicotinic acid) and cholinergic effects. Its hydrolysis ensures sustained release, reducing dosing frequency .
  • Pentoxifylline : A methylxanthine derivative that improves erythrocyte flexibility and reduces platelet aggregation. Unlike this compound, it lacks direct vasodilatory effects .
  • Its AD risk association is attributed to neuroinflammation modulation .

Research Highlights

  • This compound :
    • Demonstrated a 25.7% reduction in AD risk in longitudinal studies .
    • Clinical trials highlight its efficacy in improving walking distance in peripheral artery disease (unrelated to AD) .
  • Pentoxifylline: Limited efficacy in treating vascular leakage syndromes (e.g., post-laser erythema) . No significant impact on neurodegenerative disease risk reported.
  • Tolfenamic Acid :
    • Reduced AD risk by 59.5% (OR=0.405) in retrospective analyses .
    • Primarily investigated for its anti-amyloid and anti-tau effects in preclinical models .

Biological Activity

Nicametate citrate is a chemical compound recognized for its vasodilatory properties and potential therapeutic applications in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Overview

This compound, with the chemical formula C₁₈H₂₆N₂O₉ and CAS number 1641-74-3, is a salt formed from nicametate and citric acid. It has been studied for its role in enhancing blood flow, promoting tissue regeneration, and its potential use in chelating therapy for heavy metal poisoning.

Vasodilation : this compound acts primarily as a vasodilator, leading to the widening of blood vessels. This effect is crucial for improving blood flow and oxygen delivery to tissues, particularly in conditions like peripheral vascular diseases and stroke recovery .

Cellular Respiration : The compound is involved in cellular respiration processes, contributing to the synthesis of coenzymes essential for metabolic pathways. It enhances tissue respiration and promotes the formation of granulation tissue, which is vital for healing.

Enzyme Interaction : this compound inhibits acetylcholinesterase and serous cholinesterase, enzymes that are critical for nerve and muscle function. This inhibition may contribute to its neuroprotective effects by enhancing neurotransmission.

Pharmacokinetics

This compound exhibits slow metabolism within the body, allowing for sustained pharmacological effects. Its metabolites are believed to facilitate the dilation of small arteries and capillaries, enhancing overall vascular function.

Clinical Studies

  • Stroke Recovery : A study involving patients treated with this compound indicated a 37% reduction in cerebrovascular death compared to those treated with aspirin (adjusted hazard ratio: 0.63). However, the recurrence rate of strokes was higher in the nicametate group .
    TreatmentCrude HR (95% CI)Adjusted HR (95% CI)p-value
    Aspirin1.001.00-
    Nicametate0.660.630.04
  • Neuroprotective Effects : Research suggests that this compound may improve blood flow to the brain, potentially benefiting patients with neurodegenerative diseases or those recovering from strokes .
  • Chelating Therapy : this compound has been explored for its ability to bind heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have shown promising results, although further human studies are needed .

Case Studies

  • Tinnitus Treatment : In clinical settings, this compound has been used as part of treatment regimens for chronic tinnitus alongside thiamine supplementation .

Q & A

Q. What are the standard analytical methods for characterizing the purity and stability of Nicametate citrate in experimental settings?

Methodological Answer:

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity, with mobile phases optimized for this compound’s solubility (e.g., acetonitrile/water mixtures). Retention time and peak area comparisons against certified reference standards are critical .
  • Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) verify molecular structure and detect impurities. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are conducted, followed by quantitation of degradation products .
  • Elemental Analysis : Combustion analysis confirms elemental composition (C, H, N) to validate synthetic accuracy .

Q. How should researchers design in vitro experiments to evaluate this compound’s vasodilatory mechanisms?

Methodological Answer:

  • Model Selection : Use isolated vascular tissue preparations (e.g., rat aortic rings) to measure tension changes via myography. Pre-contract tissues with phenylephrine or KCl, then apply this compound in cumulative doses to assess relaxation .
  • Mechanistic Probes : Include inhibitors of nitric oxide synthase (L-NAME) or potassium channel blockers (e.g., tetraethylammonium) to dissect signaling pathways .
  • Data Normalization : Express results as percentage relaxation relative to maximal contraction, with controls for solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s pharmacokinetic properties across studies?

Methodological Answer:

  • Source Evaluation : Assess methodological rigor using criteria from :
    • Who : Verify the credentials of the research group and funding sources.
    • What : Compare experimental conditions (e.g., animal models, dosing regimens). For example, oral vs. intravenous administration may explain bioavailability discrepancies .
    • How : Scrutinize analytical methods (e.g., HPLC vs. ELISA for plasma concentration measurements) .
  • Meta-Analysis : Pool data from peer-reviewed studies with standardized inclusion criteria (e.g., species, dose range) and apply statistical models (e.g., random-effects) to identify outliers or systematic biases .

Q. What computational strategies are recommended to predict this compound’s interactions with novel biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen this compound against protein databases (e.g., PDB) for binding affinity. Validate predictions with site-directed mutagenesis of candidate receptors .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes in target proteins (e.g., ion channels implicated in vasodilation) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict off-target effects .

Q. How should conflicting results on this compound’s metabolite toxicity be addressed in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to profile hepatic metabolites in microsomal incubations. Compare fragmentation patterns with spectral libraries .
  • Toxicogenomics : Apply RNA sequencing to hepatocytes exposed to this compound and its metabolites. Pathway analysis (e.g., KEGG) can highlight oxidative stress or apoptosis markers .
  • Dose-Response Validation : Replicate conflicting studies under identical conditions (e.g., cell lines, exposure duration) with blinded analysis to minimize bias .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy in this compound trials?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC₅₀ values. Use Akaike’s Information Criterion (AIC) to compare model fits .
  • Multivariate Analysis : Apply principal component analysis (PCA) to integrate efficacy endpoints (e.g., blood flow, inflammation markers) and identify confounding variables .
  • Power Analysis : Predefine sample sizes using effect sizes from pilot studies to ensure statistical robustness (α=0.05, β=0.2) .

Q. Guidelines for Reporting

  • Reproducibility : Follow ’s requirements for detailed experimental protocols in supplementary materials (e.g., buffer compositions, instrument settings).
  • Data Visualization : Use ’s standards for tables/figures, including descriptive titles and error bars for biological replicates.
  • Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and conflicts of interest per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicametate citrate
Reactant of Route 2
Reactant of Route 2
Nicametate citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.